Methyl 3-(2-piperidinyl)propanoate hydrochloride

Overview

Description

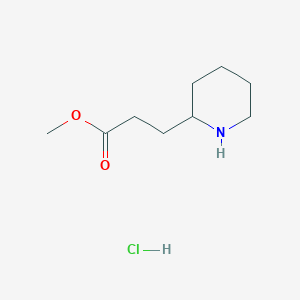

Methyl 3-(2-piperidinyl)propanoate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-piperidinyl)propanoate hydrochloride typically involves the esterification of 3-(2-piperidinyl)propanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-piperidinyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The ester group can be substituted with other functional groups, such as amides or nitriles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride or sodium azide.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Amides, nitriles.

Scientific Research Applications

Methyl 3-(2-piperidinyl)propanoate hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and receptor binding studies.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(2-piperidinyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Methyl 3-(2-piperidinyl)propanoate hydrochloride can be compared with other similar compounds, such as:

- Methyl 3-(3-piperidinyl)propanoate hydrochloride

- Methyl 3-(4-piperidinyl)propanoate hydrochloride

- Ethyl 2-(1-piperidinyl)propanoate hydrochloride

These compounds share a similar piperidine core structure but differ in the position of the substituents or the ester group. The unique positioning of the substituents in this compound can result in different chemical reactivity and biological activity, making it a valuable compound for specific applications.

Biological Activity

Methyl 3-(2-piperidinyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly its effects on the central nervous system (CNS). This article explores the compound's mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C9H18ClNO2

- CAS Number : 1021204-94-3

- Structure : The compound features a piperidine ring, which is crucial for its interaction with biological targets.

This compound primarily acts as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound increases the concentration of acetylcholine in synaptic clefts, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic deficits are prominent .

Interaction with Enzymes and Receptors

- Acetylcholinesterase Inhibition : The compound's ability to inhibit acetylcholinesterase leads to increased acetylcholine levels, which can improve cognitive function and memory.

- Cell Signaling Modulation : It influences various cellular processes by affecting signaling pathways and gene expression, which may contribute to its neuroprotective effects .

Pharmacokinetics

Research into the pharmacokinetics of this compound includes studies on its absorption, distribution, metabolism, and excretion (ADME). These studies reveal critical data about the compound's half-life, bioavailability, and metabolic pathways, which are essential for drug design and safety assessments .

Biological Activity Profiles

Recent studies have demonstrated the compound's biological activity through various experimental approaches:

- In vitro Studies : These studies assess the compound's efficacy against specific cellular models, particularly focusing on neuronal cells to evaluate its neuroprotective properties.

- In vivo Studies : Animal models are used to investigate the therapeutic potential of the compound in treating cognitive disorders.

Case Studies and Research Findings

Several research findings highlight the biological activity of this compound:

- A study demonstrated that this compound significantly enhances cholinergic signaling in models of Alzheimer's disease, suggesting potential therapeutic applications in cognitive enhancement .

- Another investigation focused on its interactions with muscarinic receptors, indicating that it may have broader implications for treating various CNS disorders .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds that share structural similarities. The following table summarizes key characteristics:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 3-(3-piperidinyl)propanoate hydrochloride | Structure | Similar mechanism; different piperidine substitution |

| Methyl 3-(4-piperidinyl)propanoate hydrochloride | Structure | Enhanced receptor binding due to structural variation |

| Ethyl 2-(1-piperidinyl)propanoate hydrochloride | Structure | Potentially different pharmacokinetics |

Properties

IUPAC Name |

methyl 3-piperidin-2-ylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-12-9(11)6-5-8-4-2-3-7-10-8;/h8,10H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOBDZOFSZULJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.